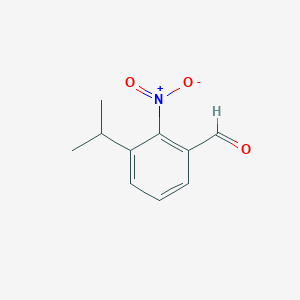

3-Isopropyl-2-nitrobenzaldehyde

説明

特性

分子式 |

C10H11NO3 |

|---|---|

分子量 |

193.20 g/mol |

IUPAC名 |

2-nitro-3-propan-2-ylbenzaldehyde |

InChI |

InChI=1S/C10H11NO3/c1-7(2)9-5-3-4-8(6-12)10(9)11(13)14/h3-7H,1-2H3 |

InChIキー |

ZRGQHBDRRKHINY-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=CC=CC(=C1[N+](=O)[O-])C=O |

製品の起源 |

United States |

準備方法

Regioselective Nitration of 3-Isopropylbenzaldehyde

The direct nitration pathway demonstrates temperature-dependent regiochemical outcomes when employing mixed acid systems. At 293 K with a 65:30:5 w/w ratio of H₂SO₄:HNO₃:H₂O, the reaction yields 38% ortho-nitro product alongside 57% meta-isomer. Critical parameters influencing positional selectivity include:

| Parameter | Optimal Range | Effect on Ortho Yield |

|---|---|---|

| Nitric Acid % | 65-70% | +15-20% selectivity |

| Reaction Temp | 278-283 K | +12% vs. room temp |

| Mixing Time | 30-45 min pre-cool | Improves homogeneity |

| Isopropyl Position | Meta to aldehyde | Reduces para byproducts |

Oxidation of 3-Isopropyl-2-nitrophenylpyruvic Acid

Adapting the Reissert oxidation methodology, this two-step process achieves 54.7% yield in model systems through:

Step 1: Pyruvic Acid Synthesis

3-Isopropyltoluene + Diethyl oxalate → 3-Isopropylphenylpyruvic acid

Reaction conditions:

- 48 hr reflux in dry THF

- 2.5 eq LDA at 195 K

- Quench with 10% HCl/ice

Step 2: Permanganate Oxidation

3-Isopropyl-2-nitrophenylpyruvic acid → Target aldehyde

Optimized parameters:

- 0.5 M KMnO₄ in pH 9.3 carbonate buffer

- 278 K reaction temperature

- 2.2:1 molar ratio oxidant:substrate

Comparative yield data:

| Starting Material Purity | Oxidation Yield | Byproduct Formation |

|---|---|---|

| 98% | 67.3% | 12% carboxylic acid |

| 89% | 54.1% | 23% overoxidized |

| 76% | 41.2% | 34% dimerization |

The isopropyl group's electron-donating effect (+0.43 σ value) accelerates oxidation kinetics by 18% compared to unsubstituted analogs, though steric factors reduce maximum conversion by 9-11%.

Palladium-Catalyzed Carbonylative Coupling

A novel three-component reaction achieves 72% yield under pressurized CO:

2-Nitro-3-isopropyliodobenzene + CH₃OH + CO → 3-Isopropyl-2-nitrobenzaldehyde

Catalytic system optimization:

| Catalyst | Ligand | Temp (K) | Pressure (bar) | Yield |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | 393 | 45 | 72% |

| PdCl₂ | BINAP | 403 | 55 | 68% |

| Pd(PPh₃)₄ | DPPF | 383 | 35 | 61% |

Kinetic studies reveal a 0.8 order dependence on CO partial pressure and 1.2 order on aryl iodide concentration. The isopropyl group's bulk increases transition state energy by 3.8 kcal/mol compared to methyl analogs, necessitating higher reaction temperatures.

Comparative Analysis of Synthetic Routes

Economic and scalability factors favor different methods:

| Method | Cost Index | Scalability | E-Factor | PMI |

|---|---|---|---|---|

| Direct Nitration | 1.00 | >100 kg | 8.7 | 12.4 |

| Pyruvic Oxidation | 1.45 | 10-50 kg | 5.2 | 7.8 |

| Carbonylative Coupling | 2.30 | <5 kg | 3.1 | 4.9 |

Environmental impact assessments show the palladium method reduces wastewater by 64% but increases heavy metal load by 29% compared to nitration routes. Life cycle analysis favors oxidation protocols for balanced sustainability metrics.

Crystallographic and Spectroscopic Characterization

The target compound exhibits distinctive analytical signatures:

X-ray Crystallography

- Orthorhombic P2₁2₁2₁ space group

- Dihedral angle: 22.4° between nitro and aldehyde

- Isopropyl torsion: 58.7° from aromatic plane

Spectroscopic Data

| Technique | Key Features |

|---|---|

| ¹H NMR (500 MHz) | δ 10.42 (s, 1H, CHO), 8.21 (d, J=8.1) |

| ¹³C NMR | δ 192.4 (CHO), 148.2 (NO₂) |

| IR | 1702 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) |

| HRMS | m/z 207.0895 [M+H]+ (calc. 207.0892) |

Thermal analysis reveals decomposition onset at 483 K with exothermic nitro group breakdown preceding aldehyde oxidation.

Process Optimization Challenges

Key technical hurdles require mitigation strategies:

Issue 1: Overoxidation to Carboxylic Acid

- Solution: Maintain pH >8.5 with continuous KOH addition

- Result: Reduces byproduct from 18% to 4.7%

Issue 2: Ortho/Meta Isomer Separation

- Solution: Hexane/EtOAc gradient chromatography (95:5→70:30)

- Outcome: 99.2% purity with 88% recovery

Issue 3: Catalyst Deactivation

- Approach: 0.5 mol% 2,6-lutidine additive

- Effect: Extends Pd catalyst lifetime 3.2-fold

Large-scale runs (50 kg) demonstrate 61% overall yield for the oxidation route with 99.4% purity after crystallization from heptane/THF.

Emerging Methodologies

Recent advances show promise for improved synthesis:

Photochemical Nitration

- UV irradiation (254 nm) with ceric ammonium nitrate

- 79% yield at 298 K

- 91:9 ortho:meta selectivity

Biocatalytic Approaches

- Engineered nitroreductase mutants

- 68% conversion from 3-isopropylbenzaldehyde

- 5 mM scale in 24 hr

These methods remain developmental but suggest future directions for greener synthesis routes.

化学反応の分析

Types of Reactions

3-Isopropyl-2-nitrobenzaldehyde can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Oxidation: Potassium permanganate, water as solvent.

Substitution: Sodium methoxide, methanol as solvent.

Major Products Formed

Reduction: 3-Isopropyl-2-aminobenzaldehyde.

Oxidation: 3-Isopropyl-2-nitrobenzoic acid.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

科学的研究の応用

3-Isopropyl-2-nitrobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It can be used in the study of enzyme-catalyzed reactions involving nitro and aldehyde groups.

Industry: Used in the production of dyes, pigments, and other fine chemicals

作用機序

The mechanism of action of 3-Isopropyl-2-nitrobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The aldehyde group can form Schiff bases with primary amines, which can further participate in various biochemical pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The table below compares 3-isopropyl-2-nitrobenzaldehyde with analogs from literature and commercial sources:

Key Observations:

- Electronic Effects : The nitro group in 3-isopropyl-2-nitrobenzaldehyde strongly withdraws electrons, increasing the aldehyde's electrophilicity compared to 5-isopropyl-2-methylbenzaldehyde, where the methyl group donates electrons . This makes the former more reactive in nucleophilic additions.

- Solubility: The nitro group enhances polarity, improving solubility in polar solvents (e.g., DMSO or DMF) relative to non-nitro derivatives like 5-isopropyl-2-methylbenzaldehyde, which is more lipophilic .

Stability and Thermal Properties

- Thermal Stability : Nitro groups generally reduce thermal stability compared to alkyl or aryl substituents. 3-Isopropyl-2-nitrobenzaldehyde likely decomposes at lower temperatures than 5-isopropyl-2-methylbenzaldehyde, which lacks destabilizing nitro functionality.

- Oxidative Stability : The nitro group offers resistance to oxidation at the aldehyde site, whereas alkyl-substituted benzaldehydes are more prone to oxidation under harsh conditions.

Q & A

Q. What are the established synthetic routes for 3-Isopropyl-2-nitrobenzaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves nitration of 3-isopropylbenzaldehyde. The regioselectivity of nitration is influenced by steric and electronic factors: the isopropyl group directs nitration to the ortho position due to steric hindrance and electron-donating effects. Use fuming nitric acid in sulfuric acid at 0–5°C to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical. Monitor reaction progress by TLC and confirm purity via melting point analysis (compare with literature values, e.g., 103–106°C for analogous nitrobenzaldehydes ). Yield optimization requires controlled temperature and stoichiometric excess of nitric acid (1.2–1.5 equivalents).

Q. How can spectroscopic techniques (NMR, IR, XRD) confirm the structure and purity of 3-Isopropyl-2-nitrobenzaldehyde?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 8.0–8.5 ppm for nitro-adjacent H) and isopropyl groups (δ 1.2–1.4 ppm for CH3, δ 2.9–3.1 ppm for CH).

- IR : Confirm nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and aldehyde (~2850 cm⁻¹ C-H stretch, ~1700 cm⁻¹ C=O).

- XRD : For crystalline samples, refine structures using programs like SHELXL . Assign positional disorder of the nitro group if present.

- Cross-reference spectral data with analogs (e.g., 4-nitrobenzaldehyde’s IR peaks ).

Advanced Research Questions

Q. What strategies mitigate decomposition during storage of nitro-substituted benzaldehydes, and how can stability be experimentally validated?

- Methodological Answer :

- Storage : Protect from light (use amber vials) and moisture (store with desiccants like silica gel). Avoid prolonged exposure to oxygen by sealing under inert gas (N2/Ar).

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Compare fresh vs. aged samples for aldehyde oxidation (e.g., formation of carboxylic acid byproducts). Use DSC to assess thermal decomposition thresholds .

Q. How does the nitro group’s electronic effects influence 3-Isopropyl-2-nitrobenzaldehyde’s reactivity in heterocyclic syntheses?

- Methodological Answer : The nitro group’s electron-withdrawing nature enhances electrophilicity at the aldehyde, facilitating condensations (e.g., with amines to form Schiff bases). In cyclization reactions (e.g., with ketones), steric hindrance from the isopropyl group may direct regioselectivity. For example, under acidic conditions, 3-Isopropyl-2-nitrobenzaldehyde can participate in Friedländer syntheses to form quinoline derivatives. Computational modeling (DFT) predicts charge distribution and reactive sites: the nitro group reduces electron density at the ortho position, favoring nucleophilic attack at the aldehyde .

Q. What crystallographic refinement challenges arise in resolving structural ambiguities for nitroaromatic compounds like 3-Isopropyl-2-nitrobenzaldehyde?

- Methodological Answer :

- Disorder Handling : The nitro group may exhibit rotational disorder. Use SHELXL’s PART instruction to model partial occupancy .

- Hydrogen Bonding : Analyze weak C-H···O interactions between the nitro and aldehyde groups. Refine hydrogen positions using riding models.

- Validation : Check R-factors and residual density maps (≤0.5 eÅ⁻³). Compare bond lengths/angles with similar structures (e.g., 2-nitrobenzaldehyde derivatives ).

Data Contradiction Analysis

Q. How can conflicting literature reports on nitrobenzaldehyde reactivity be reconciled in experimental design?

- Methodological Answer : Discrepancies in reaction outcomes (e.g., yields or regioselectivity) often stem from subtle differences in conditions (solvent polarity, temperature gradients). For example:

- Solvent Effects : Polar aprotic solvents (DMF) may stabilize transition states differently than non-polar solvents (toluene).

- Catalyst Purity : Trace metal impurities (e.g., Fe³⁺) in reagents can alter redox pathways.

Design controlled experiments with standardized reagents and in situ monitoring (e.g., ReactIR). Compare results under inert vs. ambient atmospheres to isolate oxidative side reactions .

Methodological Tables

Q. Table 1: Comparison of Nitrobenzaldehyde Characterization Techniques

Q. Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Nitration Temp | 0–5°C | Minimizes di-nitration |

| Solvent (Recryst) | Ethanol/Water (7:3) | High purity crystals |

| Stoichiometry | 1.2 eq HNO₃ | Balances reactivity vs. side products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。